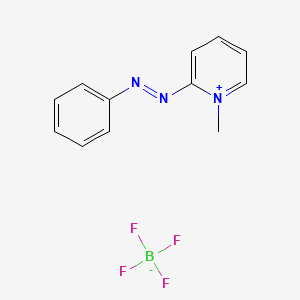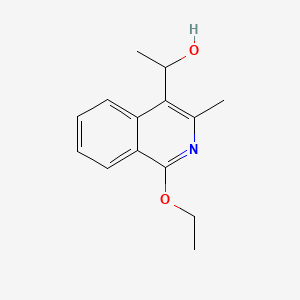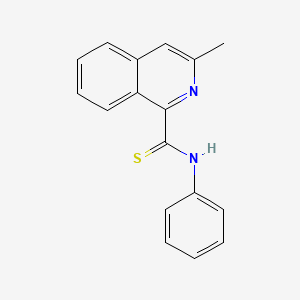
1,4-Benzodioxane 2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzodioxane 2-carboxylic acid is an organic compound with the molecular formula C9H8O4. It features a benzene ring fused to a 1,4-dioxane ring with a carboxylic acid group attached at the 2-position. This compound is notable for its applications in medicinal chemistry and its potential as a building block for various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Benzodioxane 2-carboxylic acid can be synthesized through several methods. One common approach involves the lithiation of 1,4-benzodioxane at the 3-position, followed by a reaction with an electrophile such as ethyl chloroformate
Industrial Production Methods
Industrial production of this compound typically involves large-scale lithiation reactions followed by electrophilic substitution. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzodioxane 2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like ethyl chloroformate and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzodioxanes, which can be further utilized in the synthesis of complex bioactive molecules .
Applications De Recherche Scientifique
1,4-Benzodioxane 2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-benzodioxane 2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzodioxane ring system can interact with various receptors, modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid: A derivative with an ethoxycarbonyl group at the 3-position.
Doxazosin Mesilate: A related compound used in the treatment of hypertension and benign prostatic hyperplasia.
Uniqueness
1,4-Benzodioxane 2-carboxylic acid is unique due to its versatile synthetic applications and its role as a key intermediate in the synthesis of various bioactive molecules. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
18016-17-1 |
|---|---|
Formule moléculaire |
C14H30O3Si |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-cyclopenten-1-ylmethylideneamino]-2,4-dinitroaniline](/img/structure/B1174192.png)
![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dithione](/img/structure/B1174197.png)



